molecular formula C₃₁H₃₈O₁₁ B1141959 Estrone β-D-Glucuronide Triacetate Methyl Ester CAS No. 27537-72-0

Estrone β-D-Glucuronide Triacetate Methyl Ester

Cat. No.: B1141959
CAS No.: 27537-72-0
M. Wt: 586.63
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Description

Chemical Identity and Nomenclature

This compound is systematically identified by its Chemical Abstracts Service number 27537-72-0 and maintains the PubChem Compound Identifier 169440030. The compound adheres to International Union of Pure and Applied Chemistry nomenclature as methyl (2S,3S,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate. Alternative systematic designations include 17-Oxoestra-1,3,5(10)-trien-3-yl-beta-D-glucopyranosiduronic Acid Triacetate Methyl Ester and 3-(beta-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate.

The nomenclature reflects the compound's complex structural hierarchy, beginning with the estrone steroid backbone and proceeding through the glucuronide conjugation at the 3-position. The triacetate designation indicates acetyl group substitutions at the 2, 3, and 4 positions of the glucuronic acid moiety, while the methyl ester refers to the methylation of the carboxylic acid functionality at the 6-position of the sugar ring. This systematic naming convention provides precise identification of all structural modifications from the parent estrone molecule, facilitating unambiguous communication within the scientific community and ensuring accurate compound identification across diverse research applications.

Structural Characteristics and Molecular Formula

The molecular structure of this compound is defined by the molecular formula C31H38O11, corresponding to a molecular weight of 586.6 grams per mole. The compound exhibits a complex three-dimensional architecture characterized by the rigid steroid backbone linked to a highly substituted glucuronic acid derivative through a β-glycosidic bond at the estrone 3-hydroxyl position. The steroid portion maintains the characteristic tetracyclic structure of estrogens, featuring the phenolic A-ring, the cyclohexane B-ring, the cyclohexane C-ring, and the cyclopentane D-ring with a ketone functionality at the 17-position.

The glucuronic acid component demonstrates extensive chemical modification through acetylation at the 2, 3, and 4 positions and methylation of the carboxyl group. These protective group modifications significantly alter the compound's physicochemical properties compared to the native glucuronide conjugate. The acetyl groups contribute to increased lipophilicity and enhanced stability under various analytical conditions, while the methyl ester formation eliminates the charged carboxylate functionality present in the natural metabolite.

Table 1: Structural Properties of this compound

Property Value
Molecular Formula C31H38O11
Molecular Weight 586.6 g/mol
Heavy Atom Count 42
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 10
Topological Polar Surface Area 141 Ų
Complexity Score 1090
Defined Stereocenter Count 7
XLogP3 Value 3.1

Historical Context in Steroid Conjugate Research

The development of this compound emerged from fundamental advances in steroid conjugate chemistry that began in the mid-twentieth century. The foundational work on estrogen monoglucuronide synthesis was established in 1967 through comprehensive research that prepared various 3-monoglucuronides of estrone, estradiol, and estriol alongside seven ring-D monoglucuronides of estrogen derivatives. This pioneering research laid the groundwork for understanding the synthetic accessibility and chemical behavior of estrogen glucuronide conjugates, establishing methodologies that would later be applied to more complex derivatives.

The historical progression toward acetylated and methylated derivatives reflected the growing recognition that protective group chemistry was essential for advancing steroid glucuronide research. Early investigations into deuterium labeling of estrogens revealed that traditional synthetic approaches often resulted in poor isotopic purity and mixed species formation, necessitating the development of more sophisticated synthetic strategies. The introduction of acetyl and methyl protecting groups addressed these challenges by providing enhanced stability during synthetic manipulations and improved chromatographic behavior for analytical applications.

The evolution of steroid conjugate research has been closely linked to advances in analytical methodology, particularly the development of high-performance liquid chromatography and mass spectrometry techniques. The synthesis of complex derivatives like this compound represented a response to the increasing demand for well-characterized reference standards and synthetic intermediates that could support sophisticated analytical investigations of estrogen metabolism and pharmacokinetics. This historical context demonstrates how the compound's development was driven by practical analytical needs rather than purely theoretical considerations.

Significance in Biochemical and Analytical Studies

This compound serves multiple critical functions in contemporary biochemical research and analytical chemistry applications. The compound's significance primarily stems from its role as a stable, well-characterized derivative that enables detailed structural studies and analytical method development for estrogen glucuronide determination. The extensive acetylation and methylation pattern provides enhanced chromatographic retention and improved mass spectrometric fragmentation behavior compared to native glucuronide conjugates, making it particularly valuable for developing sensitive analytical methods.

In biochemical studies, the compound contributes to advancing understanding of steroid glucuronidation pathways and the role of UDP-glucuronyltransferases in estrogen metabolism. Research has demonstrated that glucuronidation represents a major pathway for steroid metabolism in target tissues, with the formation of β-D-glucuronides serving as a mechanism for increasing water solubility and facilitating excretion. The availability of well-characterized derivatives like this compound enables researchers to investigate the stereochemical requirements and enzymatic specificity of glucuronidation reactions.

Table 2: Research Applications of this compound

Application Area Specific Uses Research Benefits
Analytical Method Development Chromatographic reference standard Enhanced retention and separation
Mass Spectrometry Studies Fragmentation pattern analysis Predictable breakdown pathways
Synthetic Chemistry Protected intermediate Selective deprotection strategies
Enzymatic Studies Substrate analogue Glucuronidation mechanism investigation
Pharmacokinetic Research Metabolite identification Improved detection sensitivity

Properties

CAS No.

27537-72-0

Molecular Formula

C₃₁H₃₈O₁₁

Molecular Weight

586.63

Synonyms

17-Oxoestra-1,3,5(10)-trien-3-yl-β-D-glucopyranosiduronic Acid Triacetate Methyl Ester;  3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate

Origin of Product

United States

Preparation Methods

Koenigs-Knorr Reaction

The Koenigs-Knorr method employs a glucuronyl bromide donor to form the β-glycosidic bond. Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide is reacted with estrone in anhydrous dichloromethane using Ag₂CO₃ as a promoter. The reaction proceeds via an SN2 mechanism, ensuring β-configuration.

Typical Conditions

ComponentQuantity/Concentration
Estrone1.0 equiv.
Glucuronyl bromide donor1.2 equiv.
Ag₂CO₃2.5 equiv.
SolventDCM (anhydrous)
Reaction Time12–24 h
Yield55–65%

Post-reaction purification involves silica gel chromatography (hexane/EtOAc, 3:1), followed by recrystallization from methanol.

Trichloroacetimidate Glycosylation

This method uses methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosyluronate trichloroacetimidate as the donor, activated by BF₃·OEt₂. The reaction achieves >90% β-selectivity under mild conditions.

Optimized Protocol

  • Donor Synthesis : Glucuronic acid is acetylated (Ac₂O/pyridine) and converted to trichloroacetimidate (Cl₃CCN, DBU).

  • Coupling : Estrone, donor (1.1 equiv.), and BF₃·OEt₂ (0.2 equiv.) in toluene at 0°C → RT.

  • Workup : Quench with NaHCO₃, extract with EtOAc, and purify via column chromatography.

Key Data

  • Yield: 70–78%

  • Purity (HPLC): ≥98%

Enzymatic and Chemoenzymatic Approaches

UDP-Glucuronyltransferase (UGT) Mediated Synthesis

While UGTs naturally glucuronidate estrone in vivo, in vitro applications require recombinant enzymes (e.g., UGT1A1). The method faces scalability challenges but offers stereochemical precision.

Procedure

  • Incubate estrone (10 mM) with UDP-glucuronic acid (15 mM) and UGT1A1 (0.5 mg/mL) in Tris-HCl buffer (pH 7.4).

  • Purify the product via ion-exchange chromatography.

Limitations

  • Low yield (20–30%) due to enzyme instability.

  • Requires post-synthetic acetylation and esterification.

TEMPO-Mediated Oxidation

This two-step approach first synthesizes estrone 3-O-β-D-glucoside, then oxidizes the 6-OH to a carboxyl group:

  • Glucoside Formation : Estrone + peracetylated glucosyl donor → 3-O-β-D-glucoside (72% yield).

  • Oxidation : TEMPO (5 mol%), NaOCl, NaBr, pH 10 → carboxylate.

  • Esterification/Acetylation : CH₃N₂ (methylation) → Ac₂O/pyridine (acetylation).

Advantages

  • Avoids unstable glycosyl donors.

  • Overall Yield: 50–58%.

Modern Catalytic Strategies

Phase-Transfer Catalysis (PTC)

A patent-pending method uses tetrabutylammonium bromide (TBAB) to enhance glycosylation efficiency in biphasic systems.

Conditions

ParameterValue
DonorGlucuronyl fluoride
CatalystTBAB (10 mol%)
SolventCH₂Cl₂/H₂O (2:1)
Yield68%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:

  • Estrone, glucuronyl imidate donor, and ZnCl₂ in acetonitrile.

  • Microwave (100°C, 300 W, 20 min).

  • Yield: 75%.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Koenigs-Knorr55–65High (β)ModerateLow
Trichloroacetimidate70–78Excellent (β)HighModerate
TEMPO Oxidation50–58ModerateLowHigh
Enzymatic20–30Excellent (β)LowVery High
PTC68HighHighModerate

Characterization and Quality Control

NMR Spectroscopy

  • ¹H NMR (CDCl₃): δ 5.21 (d, J = 8.1 Hz, H-1'), 3.67 (s, OCH₃), 2.05–2.12 (acetyl CH₃).

  • ¹³C NMR : 170.2 ppm (COOCH₃), 169.5–170.1 ppm (acetyl C=O).

Chromatographic Purity

  • HPLC : C18 column, MeCN/H₂O (70:30), flow rate 1.0 mL/min, tᵣ = 12.3 min.

  • Melting Point : 198–200°C.

Industrial-Scale Considerations

Patent CN105001293A highlights recrystallization from methanol as a critical purification step, achieving >99% purity. Key steps include:

  • Dissolve crude product in methanol (1:20 w/v).

  • Decolorize with activated carbon (5% w/w).

  • Concentrate under reduced pressure and crystallize at 0–5°C .

Chemical Reactions Analysis

Types of Reactions

Estrone β-D-Glucuronide Triacetate Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

Pharmacological Applications

2.1 Hormonal Activity Monitoring

Estrone β-D-Glucuronide is utilized as a biomarker for monitoring estrogen levels in biological fluids, particularly urine. Studies have shown that the urinary excretion rates of estrone glucuronide correlate with ovarian activity, making it useful for assessing menstrual cycle patterns and fertility windows .

2.2 Therapeutic Potential

Research indicates that glucuronidated forms of steroids can exhibit altered pharmacokinetics compared to their parent compounds. This modification may enhance therapeutic efficacy while reducing side effects, making Estrone β-D-Glucuronide Triacetate Methyl Ester a candidate for developing hormone replacement therapies .

Toxicological Studies

3.1 Endocrine Disruption Assessment

Estrone β-D-Glucuronide has been studied for its role as an endocrine disruptor in environmental contexts. It is essential to evaluate its persistence and bioaccumulation potential in ecosystems, particularly concerning wastewater treatment processes where such compounds are prevalent .

3.2 Metabolic Pathways Investigation

The metabolic pathways involving Estrone β-D-Glucuronide have been explored to understand its degradation and transformation in biological systems. Research indicates that enzymatic processes can influence the stability and reactivity of this compound, which is crucial for assessing its safety in pharmaceuticals .

Analytical Applications

4.1 Analytical Chemistry Techniques

This compound is frequently analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are vital for quantifying the compound in various biological samples, aiding in pharmacokinetic studies and drug development .

4.2 Case Studies

Several case studies highlight the importance of Estrone β-D-Glucuronide in clinical settings:

  • Case Study 1 : A study on postmenopausal women demonstrated that measuring urinary estrone glucuronide levels could effectively monitor hormone replacement therapy outcomes, correlating with clinical symptoms of estrogen deficiency .
  • Case Study 2 : In environmental toxicology, research showed that estrone glucuronides could be effectively removed from wastewater using advanced oxidation processes, highlighting their relevance in environmental management strategies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Hormonal Activity MonitoringUsed as a biomarker for estrogen levelsCorrelates with menstrual cycle
Therapeutic PotentialEnhances efficacy of hormone therapiesReduced side effects observed
Toxicological AssessmentEvaluates endocrine disruption potentialPersistence in ecosystems noted
Analytical ChemistryAnalyzed via HPLC and MS for quantificationEssential for pharmacokinetic studies

Mechanism of Action

The mechanism of action of Estrone β-D-Glucuronide Triacetate Methyl Ester involves its interaction with estrogen receptors in target tissues. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen response elements in the DNA, which regulate the transcription of specific genes .

Comparison with Similar Compounds

Key Observations:

Aglycone Diversity : The biological activity and research applications of glucuronide triacetate methyl esters are heavily influenced by the aglycone. For example:

  • Estrone derivatives are used in hormone-related studies .
  • 5-Fluorouracil analogs focus on anticancer drug metabolism .
  • Morphine derivatives are relevant to opioid pharmacokinetics .

Protecting Groups : All listed compounds share triacetyl and methyl ester groups, which improve solubility in organic solvents and prevent premature hydrolysis during synthesis. However, compounds like 4-Iodophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester incorporate halogenated aryl groups, enabling applications in radiotracer development .

Synthetic Utility : These derivatives are often intermediates for deprotected glucuronides (e.g., 1-Naphthol β-D-Glucuronide from its triacetyl methyl ester precursor) .

Comparative Reactivity and Stability

  • 2,3,4-Tri-O-acetyl-D-glucuronide Derivatives : Benzoyl-protected analogs (e.g., 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester) exhibit higher stability but lower aqueous solubility than acetylated versions, limiting their use in biological assays .
  • Methyl Salicylate β-D-Glucuronide Triacetate Methyl Ester : Shares similar esterification but is primarily used in anti-inflammatory metabolite studies, contrasting with estrone's endocrine focus .

Biological Activity

Estrone β-D-Glucuronide Triacetate Methyl Ester (EGA) is a synthetic derivative of estrone, an endogenous estrogen. This compound has garnered interest due to its potential biological activities, particularly in relation to estrogen receptor binding and metabolic stability. This article explores the biological activity of EGA, including its mechanisms of action, pharmacokinetics, and implications for therapeutic applications.

Chemical Structure and Properties

EGA is characterized by the presence of glucuronide and acetyl groups, enhancing its solubility and bioavailability. The molecular formula for EGA is C27H34O8C_{27}H_{34}O_{8}, indicating a complex structure that plays a crucial role in its biological activity.

Property Value
Molecular FormulaC27H34O8C_{27}H_{34}O_{8}
AppearancePale yellow solid
SolubilityHigh (due to acetyl groups)

Estrogen Receptor Binding

EGA exhibits significant binding affinity for estrogen receptors (ER), particularly ERα and ERβ. This interaction influences the expression of genes involved in reproductive functions, cellular proliferation, and differentiation. The binding of EGA to these receptors mimics the action of natural estrogens, leading to downstream effects on various biological processes.

  • Estrogen Receptor Affinity : EGA's structural similarity to estradiol allows it to effectively compete for binding sites on estrogen receptors, facilitating estrogenic activity in target tissues .

Metabolism and Pharmacokinetics

EGA undergoes metabolic transformations primarily in the liver, where it is conjugated with glucuronic acid. This process enhances its solubility and facilitates excretion through urine. Studies have shown that glucuronidation is a critical pathway for the metabolism of estrone derivatives, including EGA .

Key Metabolic Pathways

  • Glucuronidation : EGA is converted into various glucuronides, which are more water-soluble and readily excreted.
  • Phase I Metabolism : Initial hydroxylation reactions can occur, leading to the formation of catechol estrogens which may have distinct biological activities .

Biological Activity and Effects

EGA's biological activity has been investigated in various studies, highlighting its potential applications in hormone replacement therapy and cancer treatment. The following effects have been documented:

  • Cell Proliferation : EGA promotes cell proliferation in estrogen-responsive tissues such as breast and endometrial cells.
  • Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and apoptosis.

Case Studies

  • In Vitro Studies : Research using human cell lines demonstrated that EGA significantly increased the proliferation of MCF-7 breast cancer cells, indicating its potential role as a growth factor in hormone-sensitive cancers.
  • Animal Models : In rodent models, administration of EGA resulted in enhanced uterine weight and increased expression of progesterone receptors, suggesting its effectiveness as an estrogenic compound .

Safety and Toxicological Profile

While EGA shows promise as a therapeutic agent, safety concerns must be addressed. Long-term exposure studies are necessary to evaluate potential carcinogenic effects associated with chronic estrogenic stimulation.

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Peaks at δ 2.0–2.1 ppm (acetyl methyl groups), δ 3.6–3.8 ppm (methoxy group), and δ 5.1–5.3 ppm (anomeric proton of glucuronide) confirm esterification and acetylation .
    • HMBC/HSQC : Correlates estrone’s aromatic protons with glucuronide’s anomeric carbon to verify glycosidic linkage .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+Na]⁺) at m/z ~700–720 (exact mass depends on substituents) .
  • Infrared (IR) Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (C=O stretch of esters) and ~1240 cm⁻¹ (C-O stretch of acetyl groups) .

Basic Question: What purification strategies are effective for isolating this compound from reaction mixtures?

Q. Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (hexane/ethyl acetate 3:1 to 1:1) removes unreacted estrone and acetylated byproducts .
  • Crystallization : Recrystallization from methanol/water (4:1) yields pure crystals, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
    Critical Note : Impurities like di-O-acetylated intermediates require rigorous solvent optimization .

Advanced Question: What are the analytical challenges in quantifying this compound in biological matrices, and how are they addressed?

Q. Methodological Answer :

  • Challenge 1 : Low bioavailability and rapid hydrolysis of acetyl/methyl groups in physiological conditions.
    • Solution : Stabilize samples with enzyme inhibitors (e.g., β-glucuronidase inhibitors) and store at –80°C .
  • Challenge 2 : Co-elution with endogenous metabolites in LC-MS.
    • Solution : Use deuterated internal standards (e.g., estrone-d4 glucuronide) and MRM transitions for specificity .
  • Quantification : UPLC-MS/MS with a limit of detection (LOD) <1 ng/mL in plasma, validated per ICH guidelines .

Advanced Question: How is this compound utilized in studying steroid glucuronidation kinetics?

Q. Methodological Answer :

  • In vitro Models : Incubate with human liver microsomes (HLMs) or recombinant UGT enzymes (e.g., UGT1A1, UGT2B7) to assess glucuronidation rates. Monitor depletion of estrone and formation of β-D-glucuronide via LC-MS .
  • Kinetic Parameters : Calculate Kₘ (Michaelis constant) and Vₘₐₓ using nonlinear regression. Reported Kₘ values for estrone glucuronidation range 10–50 µM .
  • Inhibition Studies : Co-incubate with inhibitors (e.g., fluconazole for UGT2B7) to elucidate isoform-specific contributions .

Advanced Question: What strategies are employed to evaluate its antiproliferative activity in cancer models?

Q. Methodological Answer :

  • Cell Viability Assays : Treat estrogen receptor-positive (ER+) cell lines (e.g., MCF-7) with 1–100 µM compound for 48–72 hours. Measure viability via MTT assay (IC₅₀ ~40–60 µM for similar glucuronides) .
  • Mechanistic Studies :
    • qPCR/RNA-seq : Assess downregulation of oncogenes (e.g., COX-2, BCL-2) .
    • Western Blot : Monitor apoptosis markers (e.g., caspase-3 cleavage) .
  • Synergy Testing : Combine with tamoxifen or paclitaxel to evaluate additive effects .

Advanced Question: How does the triacetyl methyl ester moiety influence metabolic stability compared to free glucuronides?

Q. Methodological Answer :

  • Enhanced Stability : The acetyl/methyl groups protect against enzymatic hydrolysis (e.g., by esterases in plasma), increasing half-life (t₁/₂ >6 hours vs. <1 hour for free glucuronides) .
  • Hydrolysis Studies : Incubate with carboxylesterases (e.g., CES1) in buffer (pH 7.4, 37°C) and monitor deacetylation via LC-MS. Use pseudo-first-order kinetics to calculate degradation rates .

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